molecular formula C11H11BrN4O B1334531 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide CAS No. 618092-50-5

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Cat. No. B1334531
M. Wt: 295.14 g/mol
InChI Key: RROILEAHRIKONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a derivative of the pyrazole class of compounds, which are known for their diverse biological activities. The compound features a bromophenyl group, which is a common moiety in medicinal chemistry due to its influence on the pharmacokinetic properties of drugs. The presence of a carbohydrazide group suggests potential reactivity and the possibility for further chemical modifications.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, typically involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of related compounds has been reported using multicomponent reactions or by reacting chalcone derivatives with semicarbazide or thiosemicarbazide in the presence of a base . These methods can yield a variety of pyrazole derivatives, which can be further functionalized to obtain the desired carbohydrazide.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry. X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within the molecule . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be investigated using theoretical methods such as density functional theory (DFT) .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a range of chemical reactions, primarily due to the reactivity of the carbohydrazide moiety. They can undergo condensation reactions with aldehydes or ketones to form hydrazones. The bromophenyl group also allows for further functionalization through palladium-catalyzed cross-coupling reactions. The reactivity of these compounds can be influenced by the electronic effects of substituents on the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are important for the development of pharmaceutical agents. The compound's polarity, dipole moment, and hydrogen bonding capability can be assessed through spectroscopic studies and computational chemistry methods . The presence of the bromine atom may increase the molecular weight and influence the lipophilicity of the compound.

Scientific Research Applications

Antibacterial Activity and DNA Gyrase Inhibition

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide and its analogs have been actively researched for their potent antibacterial properties. Specifically, some derivatives have demonstrated significant inhibition of DNA gyrase, an enzyme critical for DNA replication in bacteria. A notable compound from this class showed substantial inhibition of DNA gyrase from Staphylococcus aureus and Bacillus subtilis, indicating its potential as a novel antibacterial agent (Sun et al., 2013).

Antimicrobial Efficacy

Further expanding on the antimicrobial applications, compounds derived from 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide have been synthesized and evaluated for their antimicrobial activities. Some of these compounds, especially those containing certain substituents, have shown promising antimicrobial properties, with one compound in particular demonstrating effective activity against both bacteria and fungi (Ningaiah et al., 2014).

Leishmanicidal Activities

Compounds in the category of 1H-pyrazole-4-carbohydrazides, including derivatives of 1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, have been synthesized and tested for their leishmanicidal activities. Some derivatives exhibited notable activity against different species of the Leishmania parasite, suggesting potential applications in the treatment of leishmaniasis, a tropical disease caused by this parasite (Bernardino et al., 2006).

Corrosion Protection

Research has also explored the application of carbohydrazide-pyrazole compounds in corrosion protection. Specifically, studies on mild steel in acidic solutions demonstrated that certain derivatives can significantly inhibit corrosion, offering potential applications in industrial settings for the protection of metals (Paul et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some pyrazole derivatives can cause skin and eye irritation, and may be harmful if swallowed or inhaled .

Future Directions

The future directions for research on “1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide” could include further studies on its synthesis, characterization, and biological activity. It could also be interesting to explore its potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROILEAHRIKONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399118
Record name 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

CAS RN

618092-50-5
Record name 1-(4-bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.